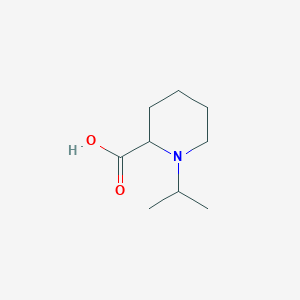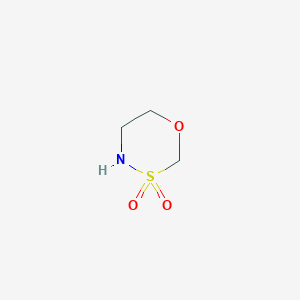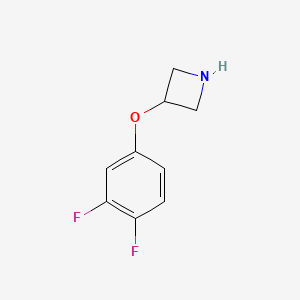
3-(3,4-Difluorophenoxy)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Difluorophenoxy)azetidine is an organic compound with the molecular formula C9H10F2NO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a difluorophenoxy group attached to the azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenoxy)azetidine typically involves the reaction of 3,4-difluorophenol with azetidine. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(3,4-Difluorophenoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring may yield N-oxides, while substitution reactions can introduce various functional groups to the difluorophenoxy moiety.
科学研究应用
3-(3,4-Difluorophenoxy)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and as a precursor for agrochemicals or polymers.
作用机制
The mechanism of action of 3-(3,4-Difluorophenoxy)azetidine involves its interaction with specific molecular targets. The difluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The azetidine ring’s nitrogen atom can participate in hydrogen bonding or coordinate with metal ions, further modulating its activity.
相似化合物的比较
Similar Compounds
- 3-(4-Fluorophenyl)azetidine
- 3-(4-Chlorophenoxy)azetidine
- 3-(4-Methoxyphenoxy)azetidine
- 3-(2-(Trifluoromethyl)phenyl)azetidine
Uniqueness
3-(3,4-Difluorophenoxy)azetidine is unique due to the presence of two fluorine atoms on the phenoxy group, which can significantly alter its chemical and biological properties compared to its analogs. The difluorophenoxy group can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable compound for various applications.
属性
IUPAC Name |
3-(3,4-difluorophenoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPWDWVMENBZFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)
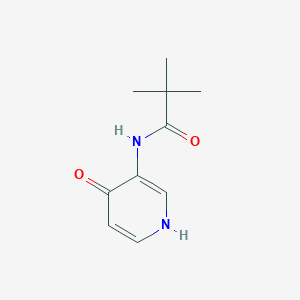
![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)
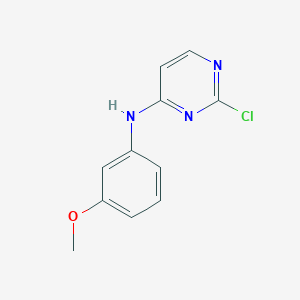
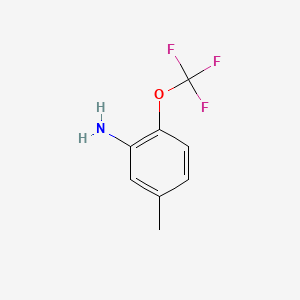
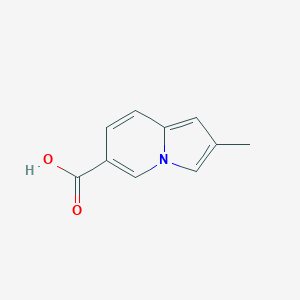
![4'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1322065.png)

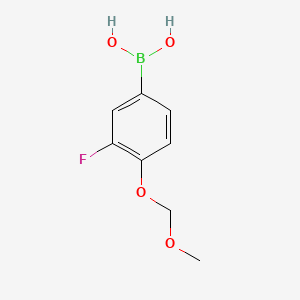
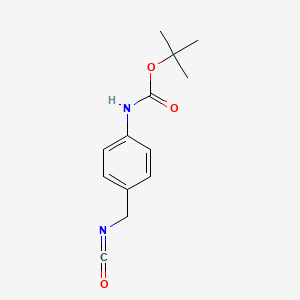
![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)
